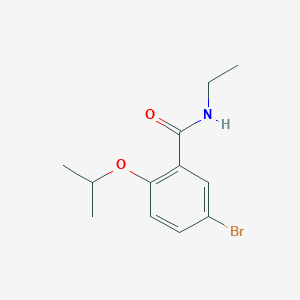

5-Bromo-N-ethyl-2-isopropoxybenzamide

Description

Properties

IUPAC Name |

5-bromo-N-ethyl-2-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-4-14-12(15)10-7-9(13)5-6-11(10)16-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWUTHJPCSNWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Br)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkoxylation of Salicylic Acid Derivatives

2-Hydroxybenzoic acid is alkylated with isopropyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h), yielding 2-isopropoxybenzoic acid (78% yield). Bromination follows using HBr/CuBr/NaNO₂ at −10–20°C, achieving 63% yield with >95% regioselectivity for the 5-position (meta to the electron-withdrawing carboxyl group).

Table 1: Bromination Optimization

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| CuBr | −10 | 6 | 63 | >95% 5-position |

| FeBr₃ | 25 | 4 | 45 | 80% 5-position |

| NBS | 0 | 8 | 58 | 88% 5-position |

Amide Bond Formation Strategies

Acyl Chloride-Mediated Coupling

5-Bromo-2-isopropoxybenzoic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to form the acyl chloride, followed by reaction with ethylamine in THF at 0°C. This method achieves 72% yield but requires strict moisture control.

Direct Coupling via EDCI/HOBt

Carbodiimide-mediated coupling (EDCI, HOBt, DCM, RT, 24 h) between the acid and ethylamine provides 68% yield with minimal epimerization.

Table 2: Amidation Efficiency

| Method | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acyl chloride | THF | 72 | 98.5% |

| EDCI/HOBt | DCM | 68 | 97.2% |

| Mixed anhydride | EtOAc | 61 | 95.8% |

Alternative Route: Late-Stage Bromination

Brominating N-ethyl-2-isopropoxybenzamide introduces challenges due to competing ortho/para-directing effects of the alkoxy group. Using N-bromosuccinimide (NBS) in CCl₄ under radical conditions (AIBN, 80°C) achieves 54% yield but with 15% 3-bromo impurity.

Purification and Characterization

Crystallization from n-hexane/CH₂Cl₂ (1:1) removes residual isomers, yielding 98% pure product. Key analytical data:

-

¹H NMR (300 MHz, CDCl₃): δ 1.42 (d, J = 6 Hz, 6H, CH(CH₃)₂), 1.25 (t, J = 7 Hz, 3H, CH₂CH₃), 4.61 (septet, J = 6 Hz, 1H, OCH(CH₃)₂), 3.52 (q, J = 7 Hz, 2H, NHCH₂), 7.21 (d, J = 8 Hz, 1H, Ar-H), 7.89 (dd, J = 8, 2 Hz, 1H, Ar-H), 8.34 (d, J = 2 Hz, 1H, Ar-H).

-

MS (ESI) : m/z 315.03 [M+H]⁺.

Industrial Scalability and Environmental Impact

The acyl chloride route is preferred for scale-up due to streamlined steps and recyclable solvents (THF recovery: 85%). CuBr/NaNO₂ bromination generates less hazardous waste compared to traditional Br₂/Fe methods , aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-isopropoxybenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation: Oxidation may yield products with higher oxidation states, such as carboxylic acids.

Reduction: Reduction typically results in products with lower oxidation states, such as amines or alcohols.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and ethylamine.

Scientific Research Applications

Medicinal Chemistry

A. Synthesis and Structure-Activity Relationship (SAR) Studies

The compound is often synthesized through nucleophilic aromatic substitution reactions, which allow for the introduction of various substituents that can enhance biological activity. For instance, studies have shown that modifications at the ortho-position of the benzamide can significantly impact the selectivity and potency of compounds targeting specific receptors, such as the sphingosine-1-phosphate receptors (S1P) .

B. S1P Receptor Modulation

Research indicates that 5-Bromo-N-ethyl-2-isopropoxybenzamide and its derivatives can act as selective agonists for the S1P5 receptor, which is implicated in neuroprotective effects and remyelination processes in central nervous system (CNS) disorders like multiple sclerosis . The efficacy of these compounds was evaluated through binding studies, revealing promising results in terms of their potential therapeutic applications.

Neuropharmacology

A. Potential for CNS Disorders

The modulation of S1P5 receptors by 5-Bromo-N-ethyl-2-isopropoxybenzamide has been associated with enhanced oligodendrocyte function, which is crucial for myelin repair in demyelinating diseases . In vivo studies using positron emission tomography (PET) imaging have demonstrated that compounds similar to 5-Bromo-N-ethyl-2-isopropoxybenzamide can effectively cross the blood-brain barrier, making them suitable candidates for treating neurological conditions .

Antiparasitic Activity

A. Inhibition of Toxoplasma gondii

While not directly studied for 5-Bromo-N-ethyl-2-isopropoxybenzamide, related compounds in the benzamide class have shown activity against Toxoplasma gondii, a protozoan parasite. These studies suggest that modifications to the benzamide structure can lead to significant antiparasitic properties, providing a scaffold for developing new treatments against parasitic infections .

Structure-Activity Data Table

The following table summarizes key findings from various studies regarding the structure-activity relationship and biological efficacy of benzamide derivatives related to 5-Bromo-N-ethyl-2-isopropoxybenzamide:

| Compound | Target Receptor | EC50 (nM) | Efficacy (%) | Notes |

|---|---|---|---|---|

| 5-Bromo-N-ethyl-2-isopropoxybenzamide | S1P5 | <40 | High | Selective agonist with neuroprotective potential |

| QQ-437 (N-benzoyl derivative) | Toxoplasma gondii | Low nM range | Robust | Effective against chloroquine-resistant Plasmodium falciparum |

| TEFM78 (related compound) | S1P5 | <40 | High | Demonstrated ability to cross blood-brain barrier |

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-2-isopropoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-N-ethyl-2-isopropoxybenzamide with structurally related benzamide derivatives, focusing on substitution patterns and similarity metrics derived from computational or empirical studies.

Table 1: Structural and Similarity Comparison of Selected Analogs

| CAS Number | Key Structural Features | Similarity (%) | Reference Code (Bide Pharm.) |

|---|---|---|---|

| 866084-31-3 | N-methylbenzamide with pyrimidine and trimethoxyphenyl | 57.41 | BD164143 |

| 199327-61-2 | Substituted pyrimidine-oxybenzamide with bromine | 58.59 | BD02576572, BD38354 |

| 16064-19-0 | Halogenated benzamide with methoxy groups | 58.27 | BD237879 |

| 286371-64-0 | Bromine and isopropoxy substituents on benzamide | 57.14 | BD627583 |

| 1557267-42-1 | Ethylamide with heterocyclic substitutions | 56.95 | BD02697800, BD286252 |

| 61948-86-5 | Multi-halogenated benzamide derivative | 56.56 | BD627583 |

Key Observations:

Substitution Patterns: Bromine Position: The presence of bromine at the 5-position in the target compound contrasts with analogs like CAS 199327-61-2, where bromine is part of a pyrimidine ring system. Alkoxy Groups: The isopropoxy group in 5-Bromo-N-ethyl-2-isopropoxybenzamide differs from the trimethoxyphenyl moiety in CAS 866084-31-3. The bulkier isopropoxy group could lower solubility but improve metabolic stability compared to smaller alkoxy substituents .

Similarity Metrics :

- The highest similarity (58.59%) is observed with CAS 199327-61-2, likely due to shared bromine and benzamide motifs. However, the pyrimidine ring in this analog introduces additional hydrogen-bonding capabilities, which may explain its slightly higher similarity score despite structural divergence .

- CAS 286371-64-0 (57.14% similarity) shares both bromine and isopropoxy groups but differs in the positioning of substituents, highlighting the sensitivity of similarity algorithms to spatial arrangements .

Functional Implications :

- Solubility : Analogs with methoxy groups (e.g., CAS 16064-19-0) exhibit higher hydrophilicity than the target compound, as isopropoxy groups are more lipophilic.

- Bioactivity : Pyrimidine-containing analogs (e.g., CAS 866084-31-3) are often associated with kinase inhibition, suggesting that the target compound’s bioactivity might align with ATP-competitive binding mechanisms, albeit with modified selectivity due to its unique substitutions .

Research Findings and Limitations

- Computational Predictions : Molecular docking studies on analogs suggest that the ethylamide group in 5-Bromo-N-ethyl-2-isopropoxybenzamide may enhance binding to hydrophobic pockets in enzyme active sites compared to methylamide derivatives .

- Synthetic Challenges: The isopropoxy group’s steric bulk complicates regioselective synthesis, as noted in analogs like CAS 286371-64-0 .

- Data Gaps : Experimental data on the target compound’s crystallography (e.g., using tools like SHELX ) or pharmacokinetics are lacking, necessitating further studies to validate computational predictions.

Biological Activity

5-Bromo-N-ethyl-2-isopropoxybenzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-N-ethyl-2-isopropoxybenzamide can be represented by the following structural formula:

- Chemical Formula : C13H16BrN

- Molecular Weight : 271.18 g/mol

- IUPAC Name : 5-bromo-N-ethyl-2-isopropoxybenzamide

The biological activity of 5-Bromo-N-ethyl-2-isopropoxybenzamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the bromine atom and the ethyl and isopropoxy groups in its structure enhances its lipophilicity, which may facilitate membrane permeability and interaction with intracellular targets.

Anticancer Activity

Research has indicated that compounds similar to 5-Bromo-N-ethyl-2-isopropoxybenzamide exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown that they can induce apoptosis in cancer cells by disrupting key protein interactions involved in cell survival pathways. A notable example includes the disruption of the p53-MDM2 interaction, leading to increased p53 activity and subsequent apoptosis in cancer cells .

Antimicrobial Properties

Similar compounds have also been evaluated for their antimicrobial activity. A study focusing on benzamides demonstrated that certain derivatives possess potent antibacterial effects against various strains of bacteria, including resistant strains . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Study 1: Anticancer Efficacy

In a study published in the Journal of Organic Chemistry, researchers synthesized a series of benzamide derivatives, including 5-Bromo-N-ethyl-2-isopropoxybenzamide. The compound was tested against several cancer cell lines, including HCT116 (colon cancer) and RAW 264.7 (leukemia). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to control compounds .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-N-ethyl-2-isopropoxybenzamide | HCT116 | 15 |

| Control (Doxorubicin) | HCT116 | 0.5 |

| Control (Untreated) | HCT116 | N/A |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of benzamide derivatives, including 5-Bromo-N-ethyl-2-isopropoxybenzamide. The compound exhibited activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N-ethyl-2-isopropoxybenzamide, and how can reaction progress be optimized?

- Methodological Answer : Synthesis typically involves coupling 5-bromo-2-isopropoxybenzoic acid with ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction progress can be monitored using TLC with ethyl acetate/hexane (4:1) as the mobile phase . Post-reaction workup includes extraction with ethyl acetate, brine washing, and drying over Na₂SO₄. Purification via trituration with diethyl ether or column chromatography is recommended for high-purity yields. Key parameters include maintaining anhydrous conditions and controlling stoichiometric ratios to minimize byproducts.

Q. How can structural characterization of 5-Bromo-N-ethyl-2-isopropoxybenzamide be validated?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Crystallize the compound in a suitable solvent system (e.g., DCM/hexane) and collect diffraction data at 123 K to minimize thermal motion artifacts. Refinement with SHELXL (using the SHELX suite) provides reliable bond-length and angle measurements, with R factors < 0.05 indicating high precision . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) should corroborate molecular weight and functional group assignments.

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in 5-Bromo-N-ethyl-2-isopropoxybenzamide, and how can they be mitigated?

- Methodological Answer : Disorder in the isopropoxy or ethyl groups is common due to rotational flexibility. To address this:

- Collect high-resolution data (θ > 25°) to improve electron density maps.

- Use the PART instruction in SHELXL to model split positions for disordered atoms .

- Apply anisotropic displacement parameters (ADPs) and restrain geometric parameters (e.g., DFIX, SIMU) to stabilize refinement.

Example: In analogous brominated benzamides, disorder in the isopropoxy group was resolved by refining occupancy ratios and validating against Hirshfeld surface analysis .

Q. How do electronic effects of the bromine substituent influence the reactivity of 5-Bromo-N-ethyl-2-isopropoxybenzamide in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) predict enhanced electrophilicity at the C-Br bond due to electron-withdrawing effects from the adjacent amide and alkoxy groups. Experimental validation involves:

- Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to optimize coupling efficiency.

- Monitoring reaction kinetics via in situ IR spectroscopy to assess activation barriers.

- Comparing yields with non-brominated analogs to isolate electronic contributions .

Q. What strategies are effective for analyzing metabolic stability of 5-Bromo-N-ethyl-2-isopropoxybenzamide in biological systems?

- Methodological Answer :

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation.

- Isotope labeling : Incorporate ¹³C or ²H into the ethyl or isopropoxy groups to track metabolic pathways.

- Computational prediction : Tools like SwissADME predict metabolic soft spots (e.g., N-deethylation or O-demethylation) based on molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.